3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid

Description

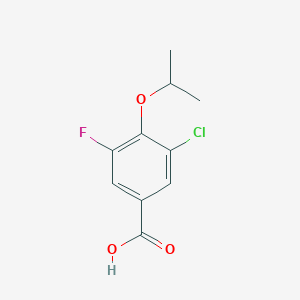

The exploration of novel organic molecules is a continuous endeavor, driven by the quest for new materials, pharmaceuticals, and agrochemicals. 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid, with its unique arrangement of chloro, fluoro, and isopropoxy substituents, serves as a key intermediate in the synthesis of more complex chemical entities. Its structure is a testament to the nuanced control that modern synthetic chemistry can exert at a molecular level.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1272528-98-9 |

| Molecular Formula | C₁₀H₁₀ClFO₃ |

| Molecular Weight | 232.64 g/mol |

| IUPAC Name | 3-chloro-5-fluoro-4-isopropoxybenzoic acid |

| Physical Form | Solid |

Substituted benzoic acid derivatives are a cornerstone of organic chemistry. The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. The substituents on the aromatic ring, in this case, a chlorine atom, a fluorine atom, and an isopropoxy group, modulate the electronic properties and steric environment of the molecule. This, in turn, influences its reactivity and physical properties.

The presence of electron-withdrawing groups like chlorine and fluorine generally increases the acidity of the benzoic acid. These halogens also provide potential sites for further functionalization through various coupling reactions. The alkoxy group, in this case, isopropoxy, is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions. This combination of functionalities makes compounds like this compound versatile precursors in multi-step synthetic pathways. Their utility is particularly notable in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for achieving desired biological activity or material properties. nih.gov

The history of halogenated and alkoxy-substituted aromatic carboxylic acids is intertwined with the development of organic synthesis and the dye and pharmaceutical industries. The introduction of halogen atoms onto aromatic rings, a practice that gained traction in the 19th and 20th centuries, was found to significantly alter the properties of organic compounds. jst.go.jpwikipedia.org Early investigations into halogenation reactions were often empirical, but they laid the groundwork for the controlled synthesis of a vast number of halogenated aromatics.

Fluorine chemistry, in particular, saw significant advancements in the mid-20th century with the development of new fluorinating agents and techniques. wikipedia.orgnih.govnih.gov The unique properties conferred by fluorine, such as increased metabolic stability and altered acidity, made fluorinated compounds highly sought after, especially in the pharmaceutical and agrochemical sectors. researchgate.netmdpi.comresearchgate.net

The significance of this compound in modern chemical research lies primarily in its role as a specialized building block. While comprehensive studies dedicated solely to this compound are not abundant, its appearance in the patent literature suggests its utility as an intermediate in the synthesis of proprietary molecules, likely in the pharmaceutical and agrochemical industries.

Its trifunctionalized aromatic ring offers multiple points for modification, allowing for the construction of complex molecular architectures. For instance, the carboxylic acid can be converted into an amide or ester, while the halogen atoms can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The isopropoxy group can influence the conformation of the final molecule and its interactions with biological targets.

The specific substitution pattern of this compound makes it a valuable precursor for compounds where precise control over lipophilicity, electronic properties, and metabolic stability is crucial. While detailed research findings on its direct applications are limited in publicly available literature, its commercial availability from suppliers of specialized chemical intermediates points to its use in targeted synthetic applications. bldpharm.com The continued interest in novel, highly functionalized small molecules ensures that compounds like this compound will remain relevant in the landscape of contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXFMMUCCXVXBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid

Retrosynthetic Analysis of 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections involve the functional groups attached to the aromatic ring.

A logical retrosynthetic approach would prioritize the disconnection of the carboxylic acid group via a functional group interconversion (FGI), suggesting a precursor such as a toluene (B28343) derivative that can be oxidized, or a halobenzene that can undergo carboxylation. Another key disconnection is the ether linkage of the isopropoxy group, leading back to a phenolic precursor. This suggests a plausible synthetic pathway starting from a substituted phenol (B47542).

The halogen substituents, chlorine and fluorine, can be envisioned as being introduced via electrophilic aromatic substitution reactions. libretexts.orgwikipedia.org The order of these introductions is critical and dictated by the directing effects of the substituents already present on the ring. A potential retrosynthetic pathway could start from a simple fluorophenol, followed by chlorination, alkoxylation, and finally carboxylation.

Classical Synthetic Routes to the this compound Scaffold

Classical synthetic routes rely on well-established, stepwise reactions to build the target molecule. These methods often involve functional group manipulations and aromatic substitution reactions.

Strategies for Introducing Halogenation and Alkoxylation Patterns

The introduction of specific halogenation and alkoxylation patterns on an aromatic ring requires a strategic approach that considers the electronic effects of the substituents.

Halogenation: Electrophilic aromatic halogenation is a standard method for introducing halogens onto a benzene (B151609) ring. wikipedia.org The reaction typically requires a halogen (e.g., Cl₂ or Br₂) and a Lewis acid catalyst such as FeCl₃ or AlCl₃. libretexts.orgyoutube.com For the target molecule, selective chlorination and fluorination would need to be achieved.

Chlorination: Can be performed using chlorine gas with a Lewis acid catalyst. The regioselectivity is governed by the existing substituents on the ring.

Fluorination: Direct electrophilic fluorination is often explosive and difficult to control. wikipedia.org More practical methods involve the use of reagents like Selectfluor or the Balz-Schiemann reaction on an aniline (B41778) precursor.

Alkoxylation: The isopropoxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 2-bromopropane).

A plausible sequence could begin with a phenol, where the hydroxyl group's strong activating and ortho-, para-directing nature guides the subsequent electrophilic halogenations.

| Step | Reaction Type | Reagents and Conditions | Purpose |

| 1 | Halogenation | Cl₂, FeCl₃ | Introduction of the chlorine atom. |

| 2 | Halogenation | Selectfluor | Introduction of the fluorine atom. |

| 3 | Alkoxylation | 2-bromopropane (B125204), K₂CO₃ | Formation of the isopropoxy ether linkage. |

Carboxylation Techniques for Benzoic Acid Formation

The final step in many synthetic routes to benzoic acids is the introduction of the carboxyl group. Several classical methods are available.

Oxidation of an Alkyl Group: If the synthesis starts from a toluene derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com

Carbonation of Organometallic Reagents: This involves the reaction of an organolithium or Grignard reagent with carbon dioxide (dry ice). The organometallic intermediate can be prepared from an aryl halide via metal-halogen exchange or direct insertion of magnesium. This is a versatile method but requires careful control of reaction conditions to avoid side reactions with other functional groups. nih.gov

Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide salt with CO₂ under pressure and elevated temperature. mdpi.comnih.gov This would be a highly convergent approach if a suitable phenolic precursor is synthesized first.

| Method | Precursor | Key Reagents | Key Features |

| Oxidation | Substituted Toluene | KMnO₄ or H₂CrO₄ | Requires a benzylic C-H bond; harsh conditions. |

| Grignard Reaction | Substituted Aryl Bromide | Mg, CO₂ (dry ice) | Forms an organometallic intermediate; sensitive to acidic protons. |

| Directed Ortho-Metalation | Substituted Aromatic | s-BuLi/TMEDA, CO₂ | Allows for regioselective carboxylation ortho to a directing group. acs.org |

| Kolbe-Schmitt Reaction | Substituted Phenol | NaOH, CO₂, Heat, Pressure | Direct carboxylation of phenols; typically ortho-selective. mdpi.com |

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, to improve efficiency, selectivity, and functional group tolerance. researchgate.netresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of complex molecules, including highly substituted aromatic rings. mdpi.com Reactions like Suzuki, Stille, and Heck couplings can be used to assemble precursors that are later converted to the final target.

For instance, a boronic acid derivative could be coupled with a dihalide under palladium catalysis to form a key intermediate. This approach offers high modularity, allowing for the rapid synthesis of analogues by simply changing one of the coupling partners.

More recently, transition metal-catalyzed C-H activation has emerged as a step-economical strategy. nih.gov Iridium-catalyzed C-H borylation, followed by a copper-catalyzed carboxylation, represents a modern approach to introduce a carboxylic acid group onto an aromatic ring without the need for pre-functionalized organometallic reagents. researchgate.net Such methods could potentially streamline the synthesis of this compound by allowing for late-stage introduction of the carboxyl group.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible chemical processes. solubilityofthings.compaperpublications.org For the proposed synthesis of this compound, several of the twelve principles of green chemistry can be applied to minimize the environmental footprint and enhance safety and efficiency. indianchemicalsociety.comrroij.com

Waste Prevention and Atom Economy: The primary goal is to design a synthesis that generates minimal waste. solubilityofthings.com In the chlorination and etherification steps, optimizing reaction conditions to maximize yield and selectivity is paramount. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, should be a key consideration. For instance, the choice of reagents and reaction type can significantly impact atom economy.

Use of Safer Solvents and Reagents: Traditional organic solvents often pose environmental and health risks. rroij.com Research into greener alternatives for the synthesis could involve exploring the use of supercritical fluids, ionic liquids, or bio-based solvents like Cyrene. For the chlorination step, replacing hazardous chlorinating agents with safer alternatives is a key goal. Similarly, in the etherification step, moving away from volatile and toxic solvents towards options like dimethyl carbonate (DMC) or even solvent-free conditions could be explored.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. paperpublications.org For the etherification step, instead of a stoichiometric amount of base, a catalytic amount of a phase-transfer catalyst could be employed to facilitate the reaction, potentially leading to milder reaction conditions and reduced waste.

Energy Efficiency: Synthetic routes should be designed for energy efficiency. solubilityofthings.com This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of microwave-assisted synthesis could be investigated for both the chlorination and etherification steps. Microwave heating can often lead to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Optimize reaction conditions to achieve near-quantitative yields and minimize by-product formation. |

| Atom Economy | Select reagents that maximize the incorporation of atoms into the final product. For example, using an addition reaction where possible over a substitution. |

| Less Hazardous Chemical Syntheses | Replace traditional hazardous chlorinating agents with safer alternatives. Utilize non-toxic solvents. |

| Designing Safer Chemicals | The final product itself may have applications with a favorable environmental profile. |

| Safer Solvents and Auxiliaries | Replace volatile organic compounds (VOCs) with greener solvents like water, supercritical CO2, or bio-solvents. |

| Design for Energy Efficiency | Explore microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Investigate the possibility of deriving starting materials from renewable biological sources. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps by designing a more direct synthetic route. |

| Catalysis | Employ catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. |

| Design for Degradation | While not always applicable to stable intermediates, consider the lifecycle of solvents and reagents used. |

| Real-time Analysis for Pollution Prevention | Implement in-line process analytical technology (PAT) to monitor reaction progress and prevent excursions that could lead to waste generation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and design processes to minimize the potential for chemical accidents, such as explosions or fires. |

Process Optimization and Scale-Up Considerations for this compound

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges that require careful process optimization and consideration of engineering principles. appluslaboratories.commt.com The scale-up of the synthesis of this compound would require a thorough investigation of various parameters to ensure safety, consistency, and economic viability. gdch.academyresearchgate.net

Reaction Kinetics and Thermodynamics: A detailed understanding of the reaction kinetics for both the chlorination and etherification steps is essential for process optimization. This includes determining the reaction order, rate constants, and activation energy. Process analytical technology (PAT), such as in-situ FTIR or Raman spectroscopy, can be used for real-time monitoring of reactant consumption and product formation, providing valuable kinetic data. mt.com Furthermore, understanding the thermodynamics of the reactions, including the heat of reaction (enthalpy), is critical for ensuring proper heat management on a larger scale to prevent thermal runaways. mt.com

Mixing and Mass Transfer: In heterogeneous reactions, or as the scale of the reaction vessel increases, mixing becomes a critical parameter. visimix.com Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. Computational Fluid Dynamics (CFD) modeling can be used to simulate mixing in different reactor configurations to ensure efficient mass and heat transfer. The choice of impeller type, agitation speed, and baffle design are all important considerations for achieving homogeneity. visimix.com

Heat Transfer and Temperature Control: Exothermic reactions, which are common in organic synthesis, require efficient heat removal to maintain the desired reaction temperature. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat transfer more challenging. appluslaboratories.com The selection of a suitable reactor with an appropriate heat exchange system is crucial. For highly exothermic steps, a semi-batch or continuous flow process might be preferable to a batch process to allow for better temperature control. researchgate.net

Impurity Profiling and Purification: The identification and characterization of impurities are critical for ensuring the quality of the final product. During scale-up, new impurities may emerge due to changes in reaction conditions or longer reaction times. A robust analytical method, such as HPLC or GC-MS, is needed to track known and unknown impurities. The purification method, whether it be crystallization, distillation, or chromatography, must also be scalable and efficient at removing these impurities to meet the required product specifications.

Interactive Data Table: Key Parameters for Process Optimization and Scale-Up

| Process Stage | Key Parameter | Optimization Goal | Scale-Up Challenge |

| Chlorination | Temperature | Maximize regioselectivity and reaction rate while minimizing by-product formation. | Efficient heat removal to control exothermic reaction. |

| Reagent Concentration | Optimize for high conversion and yield. | Maintaining homogeneity and avoiding localized high concentrations. | |

| Reaction Time | Minimize batch time for increased throughput. | Ensuring complete reaction without degradation of product. | |

| Etherification | Base Selection & Stoichiometry | Use of a cost-effective and easily removable base; minimize excess to reduce waste. | Handling and charging of potentially hazardous bases at a large scale. |

| Solvent Selection | High product solubility, ease of recovery, and low environmental impact. | Solvent recovery and recycling efficiency. | |

| Agitation Speed | Ensure efficient mixing for solid-liquid or liquid-liquid reactions. | Achieving consistent mixing throughout a large reactor volume. | |

| Crystallization/Purification | Cooling Profile | Control crystal size and morphology for better filtration and purity. | Achieving uniform cooling and avoiding fouling of heat exchange surfaces. |

| Solvent/Anti-solvent Ratio | Maximize product recovery while maintaining high purity. | Handling large volumes of solvents and ensuring efficient phase separation. |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No publicly available Infrared (IR) or Raman spectra for 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid could be located. This type of data would provide critical information on the vibrational modes of the molecule's functional groups, such as the carboxylic acid O-H and C=O stretches, the aromatic C-H and C=C vibrations, and the characteristic vibrations of the chloro, fluoro, and isopropoxy substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

Detailed high-resolution mass spectrometry data, which would provide the accurate mass of the molecular ion and insights into its fragmentation pathways upon ionization, is not available in the public domain. This information is essential for confirming the elemental composition and understanding the gas-phase chemistry of the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A search of crystallographic databases yielded no entries for this compound. Therefore, no information on its single-crystal X-ray structure is available. This technique would be the definitive method for determining its precise three-dimensional molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding or stacking patterns.

Chiroptical Spectroscopy for Enantiomeric Characterization

The molecule this compound is achiral, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, chiroptical spectroscopy techniques, such as circular dichroism, are not applicable for its characterization.

Theoretical and Computational Chemistry Studies on 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid, these methods could provide significant insights.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Application of DFT to this compound would typically involve geometry optimization to find the lowest energy conformation. This process would yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: This table is illustrative of the data that would be generated from DFT calculations; no experimental or calculated values are currently available in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

Conformational Analysis and Energy Landscape Exploration of this compound

The presence of the rotatable isopropoxy and carboxyl groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating these groups to map the potential energy surface. mdpi.com This exploration would identify the most stable conformers (global and local minima) and the transition states connecting them, providing insights into the molecule's flexibility and preferred shapes. Such studies are crucial as the biological activity of a molecule can be highly dependent on its conformation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could provide predicted values for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) could be calculated to aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities could be computed to help assign the absorption bands in an experimental IR spectrum. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Key Predicted Parameters |

|---|---|

| ¹H NMR | Chemical shifts of aromatic, methine, and methyl protons. |

| ¹³C NMR | Chemical shifts of carboxylic, aromatic, and aliphatic carbons. |

Note: This table illustrates the type of data that would be generated. Specific predicted values are not available.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov If this compound were to be investigated for potential biological activity, docking studies would be essential to identify its potential protein targets and to understand the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) at the binding site. nih.gov Following docking, molecular dynamics simulations could be employed to study the stability of the ligand-protein complex over time.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling involves the development of mathematical models that relate the chemical structure of a compound to its physicochemical properties. While no specific QSPR models for this compound have been found, such models could be developed to predict properties like solubility, boiling point, and partition coefficient based on a set of calculated molecular descriptors.

Mechanistic Investigations of the Biological Activity of 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid

In Vitro Target Engagement and Binding Affinity Studies

No information is available in the public domain regarding the in vitro targets or binding affinities of 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid.

Biochemical Pathway Modulation by this compound in Cellular Models

There is no published data detailing the effects of this compound on any biochemical pathways in cellular models.

Enzyme Kinetics and Inhibition Mechanism Studies

Studies on the enzyme kinetics and potential inhibitory mechanisms of this compound have not been reported in the scientific literature.

Receptor Binding Profiling and Ligand-Receptor Interactions

No receptor binding profiles or studies on ligand-receptor interactions for this specific compound are currently available.

Molecular Mechanism of Action in Pre-clinical Research Models

The molecular mechanism of action of this compound has not been elucidated in any pre-clinical research models according to available information.

Metabolomic and Proteomic Analysis of Cellular Responses to this compound

There are no metabolomic or proteomic studies available that analyze cellular responses to treatment with this compound.

Structure Activity Relationship Sar Studies of 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid Derivatives

Impact of Halogen Substituents (Chlorine and Fluorine) on Activity and Selectivity

The presence and positioning of halogen atoms on an aromatic ring can profoundly influence a compound's physicochemical properties and, consequently, its biological activity. In the case of 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid, the chlorine and fluorine atoms at the meta-positions relative to the carboxylic acid group are critical.

Electronic and Steric Effects: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can modulate the acidity (pKa) of the benzoic acid. This alteration in acidity can affect the compound's ionization state at physiological pH, influencing its ability to cross cell membranes and interact with target proteins. Chlorine also has an electron-withdrawing inductive effect, though weaker than fluorine's, but it is larger in size, contributing more significantly to the steric profile of the molecule. The interplay between the electronic effects of both halogens can fine-tune the electron density of the benzene (B151609) ring, impacting interactions such as π-stacking or halogen bonding with a biological target.

Impact on Potency and Selectivity: SAR studies on analogous series of halogenated compounds often reveal that the specific nature and position of the halogen are critical for potency. For example, replacing the chlorine at position 3 with a fluorine might lead to a different activity profile due to changes in both size and electronic influence. Similarly, shifting the positions of the halogens could alter the molecule's conformation and how it fits into a binding pocket. In some series, a "magic methyl" or in this case, a "magic chloro" effect is observed, where a chlorine atom at a specific position drastically improves activity over other substituents. Studies on other benzoic acid derivatives have shown that the type of halogen can influence toxicity and antibacterial potency, with activity sometimes decreasing in the order of bromo > chloro > fluoro.

An illustrative SAR table for halogen modifications might look as follows, demonstrating how changes in halogenation could affect inhibitory activity against a hypothetical enzyme.

| Compound ID | R1 | R2 | IC₅₀ (nM) | Selectivity Index |

| 1a | Cl | F | 50 | 10 |

| 1b | F | F | 120 | 5 |

| 1c | Cl | Cl | 75 | 8 |

| 1d | Br | F | 40 | 12 |

| 1e | H | F | 500 | 2 |

| 1f | Cl | H | 800 | 1.5 |

| Note: This data is illustrative to demonstrate SAR principles and does not represent actual experimental results for this specific compound series. |

From this hypothetical data, one could conclude that a chlorine at R1 and a fluorine at R2 provide a good balance of activity and selectivity. The replacement of chlorine with bromine (1d) slightly improves potency, suggesting that a larger halogen at that position might be favorable, while the complete removal of either halogen (1e, 1f) is detrimental to activity.

Role of the 1-Methylethoxy Moiety in Molecular Recognition and Biological Efficacy

The 1-methylethoxy (isopropoxy) group at position 4 is a key structural feature that primarily influences the compound's lipophilicity and steric bulk.

Hydrophobic Interactions and Steric Fit: The isopropoxy group is a moderately bulky, lipophilic moiety. In the context of a protein-ligand interaction, it is likely to occupy a hydrophobic pocket within the binding site. The branched nature of the isopropyl group, compared to a linear propoxy or a smaller methoxy (B1213986) group, provides a specific three-dimensional shape that can be crucial for optimal van der Waals contacts with nonpolar amino acid residues. Replacing this group with hydrogen has been shown in other molecular series to lead to a significant loss of affinity, highlighting the importance of such hydrophobic interactions for binding energy.

Modulation of Physicochemical Properties: The size and nature of the alkoxy group can be systematically varied to probe the dimensions of the hydrophobic pocket and optimize properties like solubility and metabolic stability. A larger alkoxy group might enhance binding affinity if the pocket can accommodate it, but it could also decrease aqueous solubility. Conversely, a smaller group like methoxy would increase polarity but might not provide sufficient hydrophobic interaction for potent activity.

An illustrative SAR table for variations of the alkoxy group is presented below.

| Compound ID | R-group at Position 4 | IC₅₀ (nM) | Lipophilicity (logP) |

| 2a | -OCH(CH₃)₂ (isopropoxy) | 50 | 3.5 |

| 2b | -OCH₃ (methoxy) | 300 | 2.8 |

| 2c | -OCH₂CH₃ (ethoxy) | 150 | 3.1 |

| 2d | -OCH₂CH₂CH₃ (n-propoxy) | 90 | 3.6 |

| 2e | -OC(CH₃)₃ (tert-butoxy) | 600 | 3.9 |

| 2f | -OH (hydroxy) | 1200 | 2.1 |

| Note: This data is illustrative to demonstrate SAR principles and does not represent actual experimental results for this specific compound series. |

This hypothetical data suggests that the branched isopropoxy group (2a) is optimal for activity. A smaller methoxy group (2b) leads to a significant drop in potency, likely due to weaker hydrophobic interactions. While increasing the linear chain length to n-propoxy (2d) partially restores activity, the excessive bulk of a tert-butoxy (B1229062) group (2e) is detrimental, indicating a steric clash within the binding pocket. The polar hydroxy group (2f) results in very poor activity, confirming the importance of a lipophilic substituent at this position.

Systematic Variations of the Benzoic Acid Core and their Biological Implications

The benzoic acid moiety is a common structural motif in drug discovery, primarily serving as a hydrogen bond donor and acceptor, and potentially forming ionic interactions when deprotonated.

Bioisosteric Replacements: To probe the importance of the carboxylic acid group and to modulate physicochemical properties, medicinal chemists often employ bioisosteric replacement. The -COOH group can be replaced with other acidic groups like a tetrazole, or converted to non-acidic functional groups such as an ester, amide, or primary alcohol. A significant loss of activity upon conversion to a neutral amide or ester would strongly suggest that the acidic nature and the ionic interaction of the carboxylate are essential for biological efficacy.

An illustrative SAR table for modifications to the benzoic acid core is shown below.

| Compound ID | R-group at Position 1 | Biological Activity (% Inhibition at 1µM) |

| 3a | -COOH | 95 |

| 3b | -COOCH₃ (Methyl Ester) | 15 |

| 3c | -CONH₂ (Primary Amide) | 20 |

| 3d | -CH₂OH (Primary Alcohol) | 5 |

| 3e | Tetrazole | 85 |

| Note: This data is illustrative to demonstrate SAR principles and does not represent actual experimental results for this specific compound series. |

The hypothetical results in this table indicate that the carboxylic acid (3a) is crucial for activity. Its replacement with neutral groups like an ester (3b), amide (3c), or alcohol (3d) leads to a dramatic loss of function. The fact that the tetrazole (3e), a well-known bioisostere for carboxylic acid, retains high activity strongly supports the hypothesis that an acidic, ionizable group at this position is required for the compound's mechanism of action.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts.

Model Development: The process begins with a dataset of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (related to reactivity).

Steric Descriptors: Molecular weight, molar refractivity, van der Waals volume (related to size and shape).

Hydrophobic Descriptors: LogP or LogD (quantifying lipophilicity).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a combination of these descriptors to the observed biological activity. A typical QSAR equation might take the form:

log(1/IC₅₀) = c₁(logP) - c₂(Molar Refractivity) + c₃(Dipole Moment) + constant

Model Validation and Application: A robust QSAR model must be statistically significant and have predictive power. This is assessed using parameters like the correlation coefficient (r²) and through cross-validation techniques (e.g., leave-one-out). Once validated, the model can be used to predict the activity of virtual compounds before they are synthesized. For instance, the model could predict that increasing lipophilicity (logP) while maintaining a specific dipole moment would enhance activity, guiding chemists to design analogues with these desired properties. QSAR studies on other series of benzoic acid derivatives have successfully identified key parameters like hydrophobicity and the presence of specific hydrogen bonding groups as being crucial for inhibitory activity.

Advanced Analytical Methodologies for 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of chemical analysis, offering high-resolution separation of complex mixtures. For a substituted benzoic acid like 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools, each with specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier technique for the purity assessment and quantification of non-volatile or thermally labile compounds such as benzoic acid derivatives. A reverse-phase HPLC (RP-HPLC) method is typically the approach of choice, separating compounds based on their hydrophobicity.

Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For this compound, a C18 column would likely provide excellent separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities.

The method would be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Representative HPLC Method Parameters for the Analysis of a Substituted Benzoic Acid

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 20-80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Benzoic acids, including this compound, are generally non-volatile and require a derivatization step to increase their volatility for GC analysis. A common derivatization technique is esterification, for example, by reacting the carboxylic acid group with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the more volatile methyl ester.

Once derivatized, the compound can be analyzed on a GC system equipped with a suitable capillary column (e.g., a DB-5ms) and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. The choice of column and temperature programming is crucial for achieving good separation from other components in the sample matrix.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolic Profiling

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, offer unparalleled sensitivity and selectivity, making them ideal for trace analysis and metabolic profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing this compound in complex biological or environmental samples. The HPLC system separates the target analyte from the matrix, and the tandem mass spectrometer provides highly selective and sensitive detection. By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for the analyte can be monitored, significantly reducing background noise and enhancing detection limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed for trace analysis, provided the compound is derivatized to make it amenable to GC. Similar to LC-MS/MS, the use of MS/MS detection provides high selectivity and sensitivity, which is crucial for detecting low levels of the compound or its metabolites in complex matrices.

Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS System | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M-H]⁻ of the target compound |

| Product Ion (m/z) | Specific fragment ions |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is a highly effective mode of CE. nih.gov

The separation in CZE is influenced by the pH of the background electrolyte (BGE), which determines the charge of the analyte. For a benzoic acid derivative, a BGE with a pH above its pKa will ensure it is deprotonated and carries a negative charge, allowing it to migrate towards the anode. A typical BGE for the analysis of benzoic acids is a borate (B1201080) buffer. nih.gov The high efficiency of CE can lead to rapid analyses with excellent resolution. nih.gov

Advanced Chiral Separation Methods for Enantiomeric Purity (if applicable)

Chiral separation methods are employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, it is evident that the molecule does not possess any stereocenters. Therefore, it is an achiral molecule and does not exist as enantiomers. Consequently, advanced chiral separation methods are not applicable for the analysis of this compound.

Research Applications and Potential of 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid

3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid as a Versatile Synthetic Intermediate

There is limited specific information available in peer-reviewed literature detailing the use of this compound as a versatile synthetic intermediate. Halogenated benzoic acids, in general, are recognized as valuable building blocks in organic synthesis. The presence of chloro and fluoro substituents on the aromatic ring, along with the carboxylic acid and isopropoxy groups, provides multiple reactive sites for various chemical transformations.

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into a wide range of molecular scaffolds. The chloro and fluoro groups can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The isopropoxy group generally serves as a stable ether linkage.

While the potential for this compound to serve as a synthetic intermediate is high based on its structure, specific examples of its application in the synthesis of known compounds or novel molecular entities are not well-documented in accessible research.

Application as a Molecular Probe for Biological Pathway Elucidation

No specific studies have been identified that utilize this compound as a molecular probe for the elucidation of biological pathways. Molecular probes are typically designed with specific properties, such as fluorescence, radioactivity, or photoreactivity, to interact with and report on biological targets or processes. The structure of this compound does not inherently suggest its direct use as a molecular probe without further modification.

Role in the Development of Research Reagents and Chemical Libraries

Currently, there is no available research that specifically describes the role of this compound in the development of research reagents or its inclusion in chemical libraries for high-throughput screening. Chemical libraries are diverse collections of compounds used in drug discovery to identify hits against biological targets. While this compound could theoretically be a component of such a library due to its distinct substitution pattern, there are no specific reports of its use in this context.

Pre-clinical Lead Compound Identification and Optimization in Drug Discovery Research

There are no published pre-clinical studies that identify this compound as a lead compound or describe its optimization in drug discovery research. The process of lead identification and optimization involves extensive biological screening and medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of a compound. The absence of such data in the scientific literature suggests that this particular compound has not been a focus of significant drug discovery efforts to date.

Future Directions and Research Gaps in 3 Chloro 5 Fluoro 4 1 Methylethoxy Benzoic Acid Studies

Exploration of Novel and Sustainable Synthetic Pathways

Currently, no specific, non-proprietary synthetic methodologies for 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid are available in the public domain. Establishing efficient and scalable synthesis is the first critical step in enabling further research. Future work could explore:

Direct Etherification: A logical approach would involve the Williamson ether synthesis, starting from the precursor 3-chloro-5-fluoro-4-hydroxybenzoic acid and reacting it with an isopropylating agent like 2-bromopropane (B125204) under basic conditions. Research would be needed to optimize yield and purity.

Multi-step Routes: Adapting strategies used for similar molecules is a viable option. For example, a practical synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobials, has been developed involving steps like nitration, esterification, reduction, diazotization, and hydrolysis. researchgate.netsemanticscholar.orgA similar strategic pathway could be investigated for the target compound.

Green Chemistry Principles: A forward-thinking approach would be to develop a synthetic route that minimizes waste, avoids hazardous reagents, and reduces energy consumption, aligning with modern standards for sustainable chemistry.

Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level

The biological activity of this compound remains completely uncharacterized. The combination of halogen substituents and a flexible ether group are features present in many pharmacologically active molecules, making this a crucial area for investigation.

Initial Bioactivity Screening: The essential first step is to perform broad biological screenings to identify any potential activity. This could include assays for antimicrobial, antifungal, anti-inflammatory, or cytotoxic effects.

Mechanism of Action (MoA): If any bioactivity is confirmed, subsequent research must focus on identifying the molecular target and elucidating the MoA. This would involve a suite of biochemical and biophysical assays, and ultimately, structural biology studies (e.g., X-ray crystallography) to visualize the compound's interaction with its target protein at an atomic resolution.

Design and Synthesis of Derivatives with Enhanced Selectivity and Potency for Specific Research Targets

Once a biological activity is identified, the parent compound can serve as a scaffold for medicinal chemistry efforts. The carboxylic acid group and the aromatic ring provide opportunities for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Scaffold-Based Drug Design: The synthesis of an analog library by modifying the carboxylic acid to various amides and esters, or by altering the substituents on the aromatic ring, would be a standard approach.

Application as a Building Block: The compound could serve as a valuable intermediate. For instance, various 3-quinolinecarboxylic acid derivatives, known for their antimicrobial activities, are synthesized from substituted benzoic acids. semanticscholar.orgThis compound could be a precursor for a novel class of such agents.

Advanced Computational Modeling for Predictive Research and Drug Design

In the absence of experimental data, in silico methods offer a powerful tool for predicting the compound's properties and guiding initial laboratory research, thereby saving time and resources.

Predictive Modeling: Computational tools can be used to predict physicochemical properties like solubility and lipophilicity, as well as to estimate its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Virtual Screening: Based on structural similarity to known ligands, molecular docking simulations could be performed against a panel of known biological targets to generate hypotheses about potential bioactivity that can then be tested experimentally.

Integration of this compound into Emerging Chemical and Biological Technologies

Beyond potential therapeutic uses, the unique substitution pattern of this molecule may lend itself to applications in other fields of technology and science.

Materials Science: As a functionalized aromatic molecule, it could be explored as a monomer or building block for the synthesis of specialty polymers, liquid crystals, or other advanced materials where its specific electronic and structural properties could be advantageous.

Agrochemicals: Many commercial herbicides and fungicides are based on substituted benzoic acid scaffolds. Screening this compound and its simple derivatives for herbicidal or pesticidal activity could uncover new applications in agriculture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sequential substitution on the benzoic acid core. For example:

- Step 1 : Introduce the isopropoxy group via nucleophilic aromatic substitution (NAS) using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C).

- Step 2 : Fluorination at the 5-position via Balz-Schiemann reaction (using fluoroboric acid and sodium nitrite).

- Step 3 : Chlorination at the 3-position using Cl₂ gas or N-chlorosuccinimide (NCS) in the presence of a Lewis catalyst (e.g., FeCl₃).

- Key Factors : Solvent polarity, temperature, and protecting group strategies (e.g., esterification of the carboxylic acid to prevent side reactions) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and substituent positions of this compound?

- NMR :

- ¹H NMR : The isopropoxy group shows a septet (δ ~4.5–5.0 ppm) for the methine proton and a doublet (δ ~1.2–1.4 ppm) for the methyl groups.

- ¹³C NMR : The trifluoromethoxy group (if present) appears at δ ~120–125 ppm (C-F coupling).

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C ether stretch).

- MS : Molecular ion peak at m/z 262 (C₁₁H₁₁ClFO₃) with fragmentation patterns indicating loss of CO₂ (44 amu) .

Q. What are the key physicochemical properties (solubility, logP, pKa) relevant to its use in biological assays?

- Solubility : Low in water due to the hydrophobic isopropoxy group; soluble in DMSO or methanol.

- logP : Estimated at ~2.5–3.0 (moderate lipophilicity, suitable for membrane permeability).

- pKa : Carboxylic acid group has pKa ~2.5–3.0, requiring pH adjustment for ionization in aqueous buffers.

- Table :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 262.66 g/mol | HRMS |

| logP | 2.8 | HPLC retention time correlation |

| Melting Point | 145–148°C | Differential Scanning Calorimetry |

Advanced Research Questions

Q. How does the regioselectivity of substituents (chloro, fluoro, isopropoxy) affect electronic and steric interactions in catalytic reactions?

- Electronic Effects :

- The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic substitutions to the para position of the isopropoxy group.

- The isopropoxy group (+I effect) enhances ortho/para reactivity but is sterically hindered at the ortho position.

Q. What contradictions exist in reported biological activities of structurally similar benzoic acid derivatives, and how can they be resolved?

- Contradictions :

- Antimicrobial Activity : Some studies report MIC values <10 µM for Gram-positive bacteria, while others show no activity due to differences in assay conditions (e.g., pH, bacterial strain).

- Enzyme Inhibition : Discrepancies in IC₅₀ values for COX-2 inhibition (0.5–5 µM) may arise from assay interference by the carboxylic acid group.

- Resolution :

- Standardize assays using esterified derivatives to mitigate carboxylate interference.

- Conduct isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What computational approaches (e.g., QSAR, molecular docking) predict the compound’s interaction with biological targets like kinases or GPCRs?

- QSAR Models : Use Hammett constants (σ) for substituents to correlate electronic effects with inhibitory potency. For example, the chloro group (σ = 0.23) enhances activity against tyrosine kinases.

- Docking Studies : The carboxylic acid forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase), while the isopropoxy group occupies hydrophobic subpockets.

- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values from kinase profiling assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.